3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1020502-14-0
VCID: VC11925811
InChI: InChI=1S/C21H23FN6O/c1-14-15(2)25-28(16(14)3)20-9-8-19(23-24-20)26-10-12-27(13-11-26)21(29)17-6-4-5-7-18(17)22/h4-9H,10-13H2,1-3H3
SMILES: CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C
Molecular Formula: C21H23FN6O
Molecular Weight: 394.4 g/mol

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

CAS No.: 1020502-14-0

Cat. No.: VC11925811

Molecular Formula: C21H23FN6O

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine - 1020502-14-0

Specification

CAS No. 1020502-14-0
Molecular Formula C21H23FN6O
Molecular Weight 394.4 g/mol
IUPAC Name (2-fluorophenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C21H23FN6O/c1-14-15(2)25-28(16(14)3)20-9-8-19(23-24-20)26-10-12-27(13-11-26)21(29)17-6-4-5-7-18(17)22/h4-9H,10-13H2,1-3H3
Standard InChI Key CZBJQEFFRVXYRM-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C
Canonical SMILES CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C

Introduction

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound characterized by its unique molecular structure, which includes a pyridazine core, a piperazine moiety, and a trimethyl-pyrazole group. The presence of the 2-fluorobenzoyl group enhances its potential for biological activity, making it an interesting candidate for various pharmacological applications.

Molecular Formula and Weight

  • Molecular Formula: Not explicitly provided in the reliable sources, but it can be inferred from its structure.

  • Molecular Weight: Approximately 394.4 g/mol.

Structural Features

The compound contains several functional groups, including a piperazine ring, a pyrazole ring, and a pyridazine ring, which contribute to its biological activity and reactivity.

Synthesis Methods

The synthesis of 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. These methods require careful optimization of conditions such as temperature, solvent polarity, and the use of catalysts or bases to achieve high yields and purity of the final product.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly in neuropharmacology, due to its structural similarity to known psychoactive compounds. Detailed studies are necessary to elucidate the exact pathways involved in its action at the molecular level.

Chemical Reactivity

The compound can participate in various chemical reactions due to its functional groups. These reactions are essential for modifying the compound's structure to enhance its pharmacological properties. Understanding these reactions requires knowledge of organic reaction mechanisms and may involve computational modeling to predict reactivity patterns.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine. Notable examples include:

Compound NameStructureUnique Features
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3-methylpyrazol)Contains chlorobenzoyl instead of fluorobenzoylPotentially different receptor binding profiles
3-[4-(3-fluorobenzoyl)piperazin]Lacks trimethyl groupsSimpler structure may lead to different biological activities
6-(3,4-dichloropyrazol)Different halogen substitutionMay exhibit distinct pharmacological properties

These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential.

Research Findings and Future Directions

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